5-bromo-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and an azetidine ring attached to the pyridine-3-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide typically involves the reaction of 5-bromo-2-chloropyridine with 1-(pyridin-2-yl)azetidin-3-amine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the azetidine ring allows for cyclization reactions, leading to the formation of more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5-bromo-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: It serves as a tool compound for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine-2-ylamide moiety and exhibit similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds contain a bromine atom and an imidazo[1,2-a]pyridine ring, showing comparable chemical reactivity and applications.
Uniqueness
5-bromo-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide is unique due to the presence of both the azetidine ring and the brominated pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13BrN4O |
---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
5-bromo-N-(1-pyridin-2-ylazetidin-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13BrN4O/c15-11-5-10(6-16-7-11)14(20)18-12-8-19(9-12)13-3-1-2-4-17-13/h1-7,12H,8-9H2,(H,18,20) |
InChI Key |
RSQRKZVXCCUPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.